4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine
Overview
Description
4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at the 5-position and a piperidine ring at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodization: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate compound.
Protection: The NH group of the intermediate is protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Coupling Reactions: The pyrazolo[3,4-b]pyridine core can participate in coupling reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodization.
Para-methoxybenzyl chloride (PMB-Cl): Used for protecting the NH group.
Palladium Catalysts: Often used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: The parent compound without the bromine and piperidine substitutions.
5-bromo-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the piperidine ring.
1-methylpiperidine: The piperidine ring without the pyrazolo[3,4-b]pyridine core.
Uniqueness
4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine is unique due to its combination of a brominated pyrazolo[3,4-b]pyridine core and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.
Properties
IUPAC Name |
5-bromo-1-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4/c1-16-4-2-11(3-5-16)17-12-9(7-15-17)6-10(13)8-14-12/h6-8,11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEXKHZJWQYUOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2C3=NC=C(C=C3C=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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